2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE
Overview
Description
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a methanesulfonamido group, and a pyrrolidine-1-carbonyl moiety. These functional groups contribute to the compound’s reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Methanesulfonamido Group: The methanesulfonamido group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Attachment of the Pyrrolidine-1-Carbonyl Moiety: The final step involves the coupling of the pyrrolidine-1-carbonyl group to the benzamide core, which can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-5-METHOXY-2-METHYLSULFANYL-PYRIMIDINE
- 5-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-4-OL
- 5-METHOXY-6-METHOXYMETHYL-2-METHYLSULFANYL-PYRIMIDIN-4-OL
Uniqueness
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-23(29(2,27)28)14-9-10-15(17(21)13-14)19(25)22-18-8-4-3-7-16(18)20(26)24-11-5-6-12-24/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUVCBYKCDDQCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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